2,4-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
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Overview
Description
2,4-DIMETHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a thiophene ring, a triazole ring, and a thiazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2,4-DIMETHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE involves multiple steps, including the formation of the thiophene, triazole, and thiazole rings. Common synthetic routes include:
Formation of Thiophene Ring: Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Triazole Ring: Triazole rings are typically synthesized via cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Formation of Thiazole Ring: Thiazole rings can be synthesized through the Hinsberg synthesis, which involves the cyclization of α-haloketones with thiourea.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2,4-DIMETHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-DIMETHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-DIMETHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,4-DIMETHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE can be compared with other similar compounds:
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole also contain thiophene rings and exhibit similar biological activities.
Triazole Derivatives: Compounds like Voriconazole and Fluconazole contain triazole rings and are used as antifungal agents.
Thiazole Derivatives: Compounds like Ritonavir and Thiamine contain thiazole rings and are used as antiviral and vitamin supplements, respectively.
Properties
Molecular Formula |
C18H18N4O2S3 |
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Molecular Weight |
418.6 g/mol |
IUPAC Name |
2,4-dimethyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H18N4O2S3/c1-12-5-6-16(13(2)10-12)27(23,24)19-8-7-14-11-26-18-20-17(21-22(14)18)15-4-3-9-25-15/h3-6,9-11,19H,7-8H2,1-2H3 |
InChI Key |
LCISQCIXYWDWDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)C |
Origin of Product |
United States |
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